8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
The compound “8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are often used in pharmaceuticals and cosmetics .
Molecular Structure Analysis
The compound contains an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom . It also has a methoxyphenyl group, which consists of a phenyl ring with a methoxy (-OCH3) substituent .Scientific Research Applications
Chemical Synthesis and Characterization
Research on similar compounds focuses on the synthesis and characterization of chromen-4-one derivatives, which are known for their diverse pharmacological properties. For example, studies have synthesized derivatives by condensation processes and explored their structural properties using spectroscopic methods including NMR analysis (Gao et al., 2012). These efforts contribute to the understanding of the chemical properties and potential applications of chromen-4-one derivatives in various fields of science.
Fluorescence Applications
Some derivatives exhibit unique fluorescence properties, making them candidates for developing new fluorogenic sensors. For instance, the unusual fluorescence of certain chromen-2-one derivatives in protic environments suggests potential applications in fluorescence-based sensing technologies (Uchiyama et al., 2006). These compounds can serve as tools in biological research and diagnostics, where their fluorescence properties can be harnessed for imaging or sensing specific molecules or conditions.
Antibacterial Activity
Research on chromen-4-one derivatives also extends to their antibacterial properties. Some studies have synthesized new derivatives and tested their antibacterial activity against various bacterial strains, showing promising results as potential antibacterial agents (Behrami & Dobroshi, 2019). Such studies are crucial in the search for new antibiotics to combat antibiotic-resistant bacteria.
Anticorrosive Properties
Theoretical studies have investigated the anticorrosive behavior of azodyes compounds derivatives, including chromen-2-one derivatives, highlighting their potential in protecting materials against corrosion (Merdan et al., 2019). Understanding the relationship between the structural properties of these compounds and their inhibition efficiency can lead to the development of new anticorrosive coatings.
Photovoltaic Properties
Experimental and computational studies on the electronic and photovoltaic properties of chromen-2-one-based organic dyes suggest their applicability in dye-sensitized solar cells (Gad et al., 2020). These compounds can serve as photosensitizers, improving light capturing and electron injection capabilities, which are essential for enhancing the efficiency of solar cells.
Future Directions
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16-22(17-7-9-18(28-2)10-8-17)23(27)19-11-12-21(26)20(24(19)29-16)15-25-13-5-3-4-6-14-25/h7-12,26H,3-6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGIXMSMXWDBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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